3-Amino-N-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Amino-N-methylbenzamide involves complex chemical reactions. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, showcasing the varied synthetic pathways for benzamide derivatives (Al Mamari & Al Lawati, 2019). Another approach involves one-pot synthesis sequences for creating complex molecules, indicating the versatility in synthesizing benzamide-related compounds (Couture et al., 1997).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the behavior and reactivity of compounds like 3-Amino-N-methylbenzamide. Studies on similar compounds have employed techniques like X-ray diffraction and DFT calculations to elucidate their crystal structures, providing insights into the influence of molecular interactions on the geometry and properties of benzamide derivatives (Karabulut et al., 2014).
Chemical Reactions and Properties
The interaction of 3-Amino-N-methylbenzamide with other chemicals highlights its role in cellular processes. It has been shown to influence the repair mechanisms of DNA by acting as an inhibitor of poly(ADP-ribose) polymerase. This inhibition can affect the cell's response to DNA damage and the efficacy of DNA repair, as evidenced by its interaction with alkylating agents, leading to increased cytotoxicity and alterations in cell cycle progression (Schwartz & Weichselbaum, 1985; Morgan & Cleaver, 1982).
Physical Properties Analysis
The physical properties of benzamide derivatives are influenced by their molecular structure. Studies have shown that different configurations and substitutions on the benzamide backbone can lead to varied physical properties, such as solubility, melting point, and stability. The crystalline structure and hydrogen bonding patterns play a significant role in determining these properties, as seen in the crystallographic analysis of related compounds (OriiSeiki et al., 1963).
Chemical Properties Analysis
The chemical properties of 3-Amino-N-methylbenzamide, including reactivity, stability, and interaction with biological molecules, are central to its potential applications in research. Its ability to inhibit poly(ADP-ribose) polymerase affects not only DNA repair but also cellular responses to stress and damage, highlighting its importance in studies related to cellular biology and chemistry (Lubet et al., 1984).
Scientific Research Applications
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Pharmacology : 3-Aminobenzamide, a similar compound to 3-Amino-N-methylbenzamide, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death. When PARP is activated it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD +) in the cell as it performs DNA repair. The structure of 3-aminobenzamide is similar to that of NAD + so it binds to PARP and prevents it from using up NAD +. PARP is often a target of cancer therapy and so 3-aminobenzamide could potentially be used as an anticancer drug.
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Material Science : 3-Amino-N-methylbenzamide is often used in the synthesis of metal–organic frameworks (MOFs), which are generally synthesized in toxic formamide solvents. Greener solvents would lower production barriers and facilitate applications such as drug delivery. N,N-Diethyl-3-methylbenzamide (DEET), the most widely used insect repellent, is shown to serve this role. Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations.
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Environmental Science : As mentioned above, 3-Amino-N-methylbenzamide is used in the synthesis of metal–organic frameworks (MOFs) using greener solvents, which is beneficial for the environment.
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Spectroscopy : The compound can be used in spectroscopy studies. Spectroscopy is a technique that uses the interaction of energy with a sample to perform an analysis. The compound’s spectrum can provide valuable information about its structure and properties.
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Pharmaceuticals : 3-Amino-N-methylbenzamide could potentially be used in the development of new pharmaceuticals. Its structure is similar to that of NAD+, a coenzyme found in all living cells, and it could potentially interfere with the activity of enzymes that use NAD+ as a substrate.
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Environmental Science : The compound could potentially be used in the development of greener solvents for the synthesis of metal–organic frameworks (MOFs). MOFs have a wide range of applications, including gas storage, separation, and catalysis.
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Spectroscopy : The compound can be used in spectroscopy studies. Spectroscopy is a technique that uses the interaction of energy with a sample to perform an analysis. The compound’s spectrum can provide valuable information about its structure and properties.
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Pharmaceuticals : 3-Amino-N-methylbenzamide could potentially be used in the development of new pharmaceuticals. Its structure is similar to that of NAD+, a coenzyme found in all living cells, and it could potentially interfere with the activity of enzymes that use NAD+ as a substrate.
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Environmental Science : The compound could potentially be used in the development of greener solvents for the synthesis of metal–organic frameworks (MOFs). MOFs have a wide range of applications, including gas storage, separation, and catalysis.
Safety And Hazards
properties
IUPAC Name |
3-amino-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQTASEULDNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350310 | |
Record name | 3-Amino-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-methylbenzamide | |
CAS RN |
25900-61-2 | |
Record name | 3-Amino-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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